molecular formula C24H19FN4O2 B2802270 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251574-16-9

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No. B2802270
CAS RN: 1251574-16-9
M. Wt: 414.44
InChI Key: RZQROGWAOKCWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed as a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including lymphomas, leukemias, and solid tumors. ABT-199 has shown promising results in preclinical and clinical studies as a potential therapeutic agent for the treatment of various cancers.

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

1-(4-Benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide belongs to a broader class of compounds known as nonpeptide angiotensin II receptor antagonists. These compounds, including the closely related N-(biphenylylmethyl)imidazoles, have shown potency in producing antihypertensive effects upon oral administration. The discovery of these compounds represents a significant advancement in the treatment of hypertension (Carini et al., 1991).

Synthesis and Structural Studies

Research has been conducted on the synthesis of compounds structurally similar to 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide. For example, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, synthesized from o-phenylenediamine and ethyl acetoacetate, underwent structural characterization through NMR spectroscopy (Huang Jin-qing, 2009). Another study involved the synthesis and crystal structure elucidation of a similar compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which included X-ray crystallographic studies (Özbey et al., 2004).

Antimicrobial and Anticancer Applications

Several studies have explored the antimicrobial and anticancer potential of imidazole derivatives. For instance, N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole were investigated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as their cytotoxicity against human renal cancer cell line Caki-1 and breast cancer cell line MCF-7 (Hackenberg et al., 2013). Additionally, benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, demonstrating potential applications in the treatment of various diseases (Menteşe et al., 2015).

Antiviral Applications

Imidazole nucleosides, such as those derived from 4-amino-1(β-D-ribofuranosyl)imidazole-5-carboxamide, have been investigated for their antiviral and anti-cancer activities, which highlights the potential of imidazole derivatives in the development of new antiviral agents (Guglielmi et al., 1999).

properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c25-19-7-4-8-21(13-19)28-24(31)22-15-29(16-26-22)14-17-9-11-20(12-10-17)27-23(30)18-5-2-1-3-6-18/h1-13,15-16H,14H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQROGWAOKCWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.